molecular formula C6H12 B165372 2-Methyl-1-pentene CAS No. 763-29-1

2-Methyl-1-pentene

Cat. No. B165372
Key on ui cas rn: 763-29-1
M. Wt: 84.16 g/mol
InChI Key: WWUVJRULCWHUSA-UHFFFAOYSA-N
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Patent
US04227028

Procedure details

Under similar reaction conditions as in Example 5, methylenecyclohexane, methylenecyclopentane, 2-methyl-1-pentene, 2,4,4-trimethyl-2-pentene and 2,3-diphenyl-1-propene underwent the isomerization to the thermodynamically more stable isomers shown in Table 1. The isomerization of 2-methyl-1-pentene afforded only 2-methyl-2-pentene and 4-methyl-2-pentenes were not observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7]C[CH2:5][CH2:4][CH2:3]1.[CH2:8]=[C:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.CC(CCC)=C.CC(=CC(C)(C)C)C.C1(C(CC2C=CC=CC=2)=C)C=CC=CC=1>>[CH3:7][C:2]([CH2:3][CH2:4][CH3:5])=[CH2:1].[CH3:8][C:9](=[CH:10][CH2:11][CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CCC
Name
Type
product
Smiles
CC(C)=CCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04227028

Procedure details

Under similar reaction conditions as in Example 5, methylenecyclohexane, methylenecyclopentane, 2-methyl-1-pentene, 2,4,4-trimethyl-2-pentene and 2,3-diphenyl-1-propene underwent the isomerization to the thermodynamically more stable isomers shown in Table 1. The isomerization of 2-methyl-1-pentene afforded only 2-methyl-2-pentene and 4-methyl-2-pentenes were not observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7]C[CH2:5][CH2:4][CH2:3]1.[CH2:8]=[C:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.CC(CCC)=C.CC(=CC(C)(C)C)C.C1(C(CC2C=CC=CC=2)=C)C=CC=CC=1>>[CH3:7][C:2]([CH2:3][CH2:4][CH3:5])=[CH2:1].[CH3:8][C:9](=[CH:10][CH2:11][CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CCC
Name
Type
product
Smiles
CC(C)=CCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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